2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Bicyclo[221]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound characterized by its bicyclic structure and boronic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bicyclo[2.2.1]heptan-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with appropriate reagents under controlled conditions. Common synthetic routes include:
Grignard Reaction: Reacting a Grignard reagent derived from 2-bicyclo[2.2.1]heptan-2-yl with a boronic acid derivative.
Boronic Acid Coupling: Using a boronic acid derivative and a suitable coupling agent to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic acids or esters.
Reduction: Reduction to form boronic esters or boronic acids.
Substitution Reactions: Reactions with nucleophiles to form new boronic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and metal catalysts.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution Reactions: Nucleophiles like amines or alcohols, and coupling agents like palladium catalysts.
Major Products Formed:
Boronic Acids: Resulting from oxidation reactions.
Boronic Esters: Formed through reduction or substitution reactions.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex molecules. Its boronic acid functionality makes it a versatile reagent for cross-coupling reactions, which are essential in the construction of pharmaceuticals and organic materials.
Biology: The compound has potential applications in biological research, particularly in the development of boronic acid-based sensors for detecting biomolecules. Its ability to form stable complexes with sugars and other biomolecules makes it useful in glycomics and proteomics.
Medicine: In medicinal chemistry, 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is explored for its potential therapeutic applications. Its boronic acid moiety can interact with biological targets, making it a candidate for drug development.
Industry: The compound is also used in materials science for the development of advanced materials, including polymers and coatings. Its unique structure and reactivity make it suitable for creating new materials with desirable properties.
Mechanism of Action
The mechanism by which 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with various biological molecules, such as enzymes and receptors, leading to modulation of biological processes.
Molecular Targets and Pathways:
Enzymes: Boronic acids can inhibit enzymes by forming complexes with their active sites.
Receptors: Interaction with receptors can modulate signaling pathways and cellular responses.
Comparison with Similar Compounds
Boronic Acids: Other boronic acids with different substituents.
Boronic Esters: Compounds with similar boronic ester functionalities.
Norbornane Derivatives: Compounds derived from norbornane with various functional groups.
Uniqueness: 2-(Bicyclo[22
This comprehensive overview highlights the significance of 2-(Bicyclo[2.2.1]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23BO2/c1-12(2)13(3,4)16-14(15-12)11-8-9-5-6-10(11)7-9/h9-11H,5-8H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYSSKZSIOBBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC3CCC2C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174090-32-5 | |
Record name | 2-{bicyclo[2.2.1]heptan-2-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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